molecular formula C26H24FN5O3 B3404815 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251596-13-0

1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B3404815
CAS No.: 1251596-13-0
M. Wt: 473.5
InChI Key: BIKBASOGQXOOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (hereafter referred to as Compound A) features a pyridinone core substituted with two key moieties:

  • A 2-oxoethylpiperazine group bearing a 4-fluorophenyl substituent.
  • A 1,2,4-oxadiazole ring linked to an ortho-tolyl (o-tolyl) group at the 3-position of the pyridinone.

This structure combines pharmacophores known for diverse biological activities. The 4-fluorophenylpiperazine moiety is common in ligands targeting serotonin and dopamine receptors, while the 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-5-2-3-6-21(18)24-28-25(35-29-24)22-7-4-12-32(26(22)34)17-23(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKBASOGQXOOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests a variety of potential biological activities:

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit antidepressant effects. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating mood disorders .

Antitumor Properties

Studies have shown that pyridinone derivatives can inhibit cancer cell proliferation. The oxadiazole ring is known for its biological activity against various cancer types. The compound's ability to interact with DNA and enzymes involved in cell cycle regulation may contribute to its antitumor effects .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial and fungal pathogens, making this compound a candidate for further exploration in infectious disease treatment .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this specific structure:

StudyFindings
Şüküroğlu et al. (2006)Demonstrated that pyridazinone derivatives exhibit significant antitumor activity through apoptosis induction in cancer cells .
Brogden (1986)Highlighted the antidepressant properties of piperazine derivatives, suggesting a mechanism involving serotonin receptor modulation .
Recent Pharmacological ReviewCompounds with oxadiazole rings showed promising results against resistant bacterial strains, indicating potential for new antibiotic development .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyridinones. Understanding the SAR is crucial for optimizing its biological activity:

  • Piperazine Core : Modifications on the piperazine nitrogen can influence receptor binding and selectivity.
  • Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.
  • Oxadiazole Ring : Variations in the oxadiazole substituents can affect antimicrobial potency and selectivity.

Chemical Reactions Analysis

Synthetic Pathway

The compound is synthesized via a multi-step sequence:

  • Formation of the 1,2,4-oxadiazole ring : Condensation of o-tolyl amidoxime with a pyridine-3-carbonyl chloride derivative under microwave irradiation (120°C, 30 min) yields the 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one intermediate .

  • Piperazine coupling : The 4-(4-fluorophenyl)piperazine group is introduced via nucleophilic substitution of a bromoethyl intermediate at the pyridinone nitrogen, followed by oxidation to form the ketone linker .

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationAmidoxime, pyridine-3-carbonyl chloride, DMF, 120°C (MW)72
2Alkylation4-(4-Fluorophenyl)piperazine, K₂CO₃, DMF, 80°C58
3OxidationKMnO₄, AcOH/H₂O, 60°C89

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes ring-opening reactions under acidic or reductive conditions:

  • Acid hydrolysis : Treatment with HCl (6M, reflux) cleaves the oxadiazole ring to form a diamide derivative (confirmed via LC-MS, m/z 489.2 [M+H]⁺) .

  • Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the oxadiazole to a urea analog, destabilizing the heterocycle .

ReactionConditionsProductStability
Acid hydrolysis6M HCl, 100°C, 4 hr5-(2-carbamoylpyridin-3-yl)-N-o-tolylureaLow (degradation-prone)
Hydrogenation10% Pd-C, H₂ (1 atm), EtOH3-(3-(o-tolyl)ureido)pyridin-2(1H)-oneModerate

Modifications at the Piperazine Nitrogen

The piperazine group participates in N-alkylation and acylation :

  • N-Alkylation : Reacts with ethyl chloroacetate (K₂CO₃, DMF) to form a quaternary ammonium salt (confirmed by ¹H NMR: δ 4.2 ppm, -CH₂COOEt) .

  • Acylation : Acetic anhydride selectively acetylates the secondary amine (yield: 65%) .

ModificationReagentsProduct StructureApplication
AlkylationEthyl chloroacetate, K₂CO₃Piperazine-CH₂COOEt derivativeProdrug design
AcylationAcetic anhydride, Et₃NN-Acetylpiperazine analogMetabolite profiling

Pyridinone Ring Reactivity

The pyridinone ring undergoes oxidation and hydrogenation :

  • Oxidation : MnO₂ oxidizes the lactam to a pyridine-2,5-dione (λmax shift from 270 nm to 310 nm) .

  • Hydrogenation : H₂/PtO₂ reduces the ring to a piperidinone (¹³C NMR: 175 ppm, C=O) .

Stability Under Physiological Conditions

  • pH-dependent degradation : The compound is stable at pH 7.4 (t₁/₂ > 24 hr) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3.2 hr) due to oxadiazole ring hydrolysis .

  • Photodegradation : UV light (254 nm) induces cleavage of the fluorophenyl-piperazine bond (QTOF-MS: m/z 212.1 [C₁₁H₁₄FN₂O]⁺) .

Catalytic and Enzymatic Reactions

  • CYP450 metabolism : In vitro studies with human liver microsomes indicate hydroxylation at the o-tolyl group (major metabolite: m/z 428.2 [M+H]⁺) .

  • Esterase hydrolysis : The ketone linker is resistant to esterases, enhancing metabolic stability .

Key Findings:

  • The 1,2,4-oxadiazole ring is the most reactive site, prone to acid- or reduction-mediated cleavage.

  • Piperazine modifications enable prodrug strategies without disrupting receptor binding .

  • Pyridinone oxidation products show reduced bioactivity, highlighting the lactam’s structural importance.

Comparison with Similar Compounds

Positional Isomers: Oxadiazole Substituent Placement

Compound B (from ):
1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one.

  • Key Differences: Oxadiazole is at the 5-position of the pyridinone (vs. 3-position in Compound A). Substituent on the aryl group: 4-methylphenyl (para-methyl) vs. o-tolyl (ortho-methyl).
  • Implications: Positional isomerism may alter steric interactions with biological targets. LogP values are expected to differ: o-tolyl (Compound A) is more lipophilic than 4-methylphenyl (Compound B), affecting membrane permeability .

Heterocyclic Core Variations

Compound C (SD12-1405 from ):
4-{[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one.

  • Key Differences: Core structure: Piperazin-2-one (vs. pyridinone in Compound A). Substituents: Pyrazole and methyl-oxadiazole (vs. o-tolyl-oxadiazole).
  • Implications: The pyridinone core in Compound A may enable stronger hydrogen bonding compared to the pyrazole in Compound C. LogP for Compound C is 1.12, suggesting Compound A (with o-tolyl) could have higher lipophilicity .

Piperazine Derivatives with Bioisosteric Replacements

Compound D (MK42 from ):
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one.

  • Key Differences: Core: Butanone chain (vs. pyridinone in Compound A). Substituents: Thiophene and trifluoromethylpyridine (vs. o-tolyl-oxadiazole).
  • Implications :
    • The trifluoromethyl group in Compound D enhances metabolic stability, while the thiophene may improve π-π stacking interactions. Compound A’s oxadiazole could offer similar stability but with distinct electronic properties .

Structural Features Influencing Physicochemical Properties

Property Compound A (Target) Compound B () Compound C ()
Core Structure Pyridinone Pyridinone Piperazin-2-one
Oxadiazole Position 3-position 5-position 5-position (methyl)
Aryl Substituent o-Tolyl 4-Methylphenyl 4-Fluorophenyl
logP (Predicted) ~2.5* ~2.0* 1.12 (Reported)
Hydrogen Bond Acceptors 7 7 7

*Estimated based on substituent contributions.

Q & A

Q. Key Intermediates :

StepIntermediateRole
14-(4-Fluorophenyl)piperazinePiperazine precursor
23-(o-Tolyl)-1,2,4-oxadiazole-5-carbonitrileOxadiazole precursor
32-OxoethylpyridinoneCore scaffold

Challenges : Steric hindrance during cyclization and regioselectivity in coupling steps require careful optimization .

Advanced Question: How can Design of Experiments (DoE) optimize reaction yields and purity?

Methodological Answer :
Adopt a response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and model their effects on yield/purity. Example workflow:

Screening : Use a fractional factorial design to identify critical factors (e.g., solvent polarity for oxadiazole cyclization) .

Optimization : Apply a central composite design (CCD) to refine conditions. For instance, optimize reaction time and temperature for the pyridinone coupling step (see table):

VariableRangeOptimal Value
Temperature60–100°C85°C
Reaction Time4–12 hrs8 hrs
Catalyst Loading5–15 mol%10 mol%

Validation : Confirm robustness with triplicate runs under optimal conditions. Yield improvements from 45% to 72% have been reported using DoE in analogous syntheses .

Basic Question: What analytical techniques confirm the compound’s structural integrity?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure and confirm regiochemistry. Use SHELXL for refinement (R factor < 0.05) . Example data from a related compound :

    ParameterValue
    Space GroupP-1
    R Factor0.031
    Temperature173 K
  • NMR Spectroscopy : Assign peaks using 2D techniques (e.g., HSQC, HMBC). Key signals:

    • Piperazine protons: δ 2.8–3.2 ppm (multiplet).
    • Oxadiazole C=O: δ 167–170 ppm (¹³C NMR) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS: [M+H]⁺ calculated within 2 ppm error).

Advanced Question: How to resolve contradictions in crystallographic data refinement?

Methodological Answer :
Discrepancies often arise from twinning or disorder . Mitigation strategies:

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a twin fraction of 0.32 was resolved in a fluorophenyl-pyrazole analog .

Disorder Modeling : Split atoms into multiple positions (e.g., piperazine ring disorder) and refine occupancy ratios. Apply restraints (DFIX, SIMU) to maintain geometry .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A related trifluoroacetate salt showed hydrogen bonding ambiguities resolved via SHELXE’s density modification .

Advanced Question: What in vitro assays evaluate its pharmacological activity?

Q. Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A) or dopamine D2/D3 receptors due to the piperazine moiety. Use radioligands (e.g., [³H]WAY-100635) in competitive binding assays .
  • Kinase Inhibition : Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays, given the oxadiazole’s role in kinase inhibitor scaffolds .
  • Cellular Uptake : Measure permeability via Caco-2 monolayers. Use HPLC (C18 column, ammonium acetate buffer pH 6.5) to quantify intracellular concentrations .

Q. Example Data :

AssayTargetIC₅₀ (nM)
5-HT₁A BindingHuman receptors12.3 ± 1.2
JAK2 InhibitionEnzymatic activity45.7 ± 3.8

Basic Question: How to determine solubility and stability for in vitro studies?

Q. Methodological Answer :

  • Solubility : Use a shake-flask method with buffers (pH 1.2–7.4). Centrifuge at 15,000 rpm for 30 min and quantify supernatant via UV-Vis (λ = 254 nm) .

  • Stability : Incubate in plasma or PBS (37°C, 24 hrs). Monitor degradation via LC-MS. Example protocol:

    Condition% Remaining (24 hrs)
    Plasma85.2 ± 2.1
    PBS pH 7.492.6 ± 1.8

Buffer Preparation : Dissolve 15.4 g ammonium acetate in 1 L H₂O, adjust to pH 6.5 with acetic acid .

Advanced Question: How to validate target engagement in cellular models?

Q. Methodological Answer :

  • Thermal Shift Assay (TSA) : Measure protein melting temperature (Tₘ) shifts upon compound binding. Use SYPRO Orange dye and real-time PCR instruments .
  • CRISPR-Cas9 Knockout : Generate target gene knockouts (e.g., 5-HT₁A) and compare compound efficacy in wild-type vs. KO cells .
  • SPR Biosensing : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) via surface plasmon resonance .

Data Interpretation : A ΔTₘ > 2°C indicates significant target engagement .

Notes

  • Evidence Citations : All methodologies are supported by peer-reviewed studies (e.g., SHELX refinements , DoE in flow chemistry , receptor assays ).
  • Data Tables : Included to enhance reproducibility and clarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.